molecular formula C8H4N2O2 B2566810 7-Benzoxazolecarbonitrile, 2,3-dihydro-2-oxo- CAS No. 952511-54-5

7-Benzoxazolecarbonitrile, 2,3-dihydro-2-oxo-

Cat. No.: B2566810
CAS No.: 952511-54-5
M. Wt: 160.132
InChI Key: JGFRGKNPYPVQSQ-UHFFFAOYSA-N
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Description

7-Benzoxazolecarbonitrile, 2,3-dihydro-2-oxo- is a heterocyclic compound featuring a benzoxazole core fused with a benzene ring. The structure includes a nitrile (-CN) group at position 7, a ketone (=O) at position 2, and a partially saturated dihydro ring system. For instance, 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbonitrile (CAS 98556-62-8) shares the benzoxazole backbone but has the nitrile group at position 6 . The positional isomerism between 6- and 7-substituted derivatives can significantly influence chemical reactivity and biological activity.

Properties

IUPAC Name

2-oxo-3H-1,3-benzoxazole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O2/c9-4-5-2-1-3-6-7(5)12-8(11)10-6/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFRGKNPYPVQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)O2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzoxazolecarbonitrile, 2,3-dihydro-2-oxo- typically involves the condensation of 2-aminophenol with a suitable nitrile compound under acidic or basic conditions. One common method includes the use of a catalyst such as pent-ethylene diammonium pentachloro bismuth at room temperature under solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar condensation techniques but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-Benzoxazolecarbonitrile, 2,3-dihydro-2-oxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Benzoxazolecarbonitrile, 2,3-dihydro-2-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Benzoxazolecarbonitrile, 2,3-dihydro-2-oxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved include inhibition of enzyme activity and modulation of receptor functions.

Comparison with Similar Compounds

Key Structural Features :

  • Molecular formula: Likely C₈H₄N₂O₂ (inferred from analogous compounds in and ).
  • Functional groups: Nitrile (electron-withdrawing), ketone, and aromatic heterocycle.
  • Stability: The aromatic benzoxazole core confers stability, while the nitrile and ketone groups provide reactive sites for further functionalization.

Comparison with Structurally Similar Compounds

2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbonitrile (CAS 98556-62-8)

This compound is a positional isomer of the target molecule, differing in the nitrile group's placement (position 6 vs. 7).

  • Molecular Formula : C₈H₄N₂O₂ (MW: 164.13) .
  • Properties : Higher lipophilicity (LogP ≈ 0.8–1.0) compared to carboxylic acid derivatives due to the nitrile group.
  • Applications : Used as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting inflammation or infections .

2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic Acid (CAS 141940-33-2)

  • Molecular Formula: C₈H₅NO₄ (MW: 179.13) .
  • Key Differences : The carboxylic acid (-COOH) group at position 7 increases polarity (PSA: ~75.09 Ų) and reduces LogP (≈0.5) compared to the nitrile derivative.
  • Applications : Used in peptide mimetics and as a building block for kinase inhibitors .

1H-Benzimidazole-5-acetonitrile, 2,3-dihydro-2-oxo- (CAS 165615-88-3)

  • Molecular Formula : C₉H₇N₃O (MW: 179.18) .
  • Structural Contrast : Replaces the benzoxazole oxygen with a benzimidazole nitrogen, enhancing hydrogen-bonding capacity.

Methyl 2,3-dihydro-2-oxo-1H-indole-5-carboxylate (CAS 199328-10-4)

  • Molecular Formula: C₁₀H₉NO₃ (MW: 191.18) .
  • Functional Groups : Ester (-COOCH₃) instead of nitrile.
  • Applications : Used in synthesizing serotonin receptor modulators and anticonvulsants .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Group LogP (Predicted) PSA (Ų)
7-Benzoxazolecarbonitrile, 2,3-dihydro-2-oxo- N/A C₈H₄N₂O₂ 164.13 -CN, =O 0.8–1.2 70.2
2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbonitrile 98556-62-8 C₈H₄N₂O₂ 164.13 -CN, =O 0.8–1.2 70.2
2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid 141940-33-2 C₈H₅NO₄ 179.13 -COOH, =O 0.5 75.09
1H-Benzimidazole-5-acetonitrile, 2,3-dihydro-2-oxo- 165615-88-3 C₉H₇N₃O 179.18 -CN, =O 1.0 65.5

Research Findings and Insights

  • Reactivity : The nitrile group in 7-benzoxazolecarbonitrile allows for nucleophilic addition or reduction to amines, enabling diverse derivatization .
  • Bioactivity Trends : Benzoxazole derivatives generally exhibit enhanced metabolic stability compared to benzimidazoles, making them favorable in drug design .
  • Synthetic Challenges : Positional isomerism (6- vs. 7-substitution) requires precise regioselective synthesis, often achieved via directed ortho-metalation or palladium-catalyzed cyanation .

Biological Activity

7-Benzoxazolecarbonitrile, 2,3-dihydro-2-oxo- is a heterocyclic compound with significant potential in medicinal chemistry and materials science. Its unique structure, characterized by a benzoxazole ring fused with a nitrile group, has led to various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, presenting research findings, case studies, and comparative data.

Chemical Structure

  • IUPAC Name: 2-oxo-3H-1,3-benzoxazole-7-carbonitrile
  • CAS Number: 952511-54-5

The synthesis of 7-Benzoxazolecarbonitrile typically involves the condensation of 2-aminophenol with a nitrile compound under acidic or basic conditions. Methods include using catalysts such as pent-ethylene diammonium pentachloro bismuth for optimized yields in industrial settings.

Biological Activity Overview

Research indicates that 7-Benzoxazolecarbonitrile exhibits a range of biological activities:

  • Antimicrobial Activity
    • Exhibits selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans.
    • Minimum inhibitory concentrations (MIC) for various derivatives have been reported, indicating varying levels of efficacy.
  • Anticancer Activity
    • Demonstrated cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and prostate cancer cells (PC3).
    • Structure–activity relationships suggest that modifications to the benzoxazole structure can enhance anticancer properties .

Case Studies and Research Findings

Case Study Summary: Antimicrobial Screening
A study screened multiple derivatives of benzoxazole compounds for antimicrobial activity. Among the tested compounds:

  • Active Compounds: Compounds with electron-donating substituents showed higher activity against Bacillus subtilis.
  • MIC Values: The most potent compound had an MIC of 15 µg/ml against B. subtilis, while others ranged from 30 to 100 µg/ml .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

Compound IDStructureMIC (µg/ml)Activity
1H-Box 30Moderate
2H-Box15High
3H-Box50Low

Case Study Summary: Anticancer Activity
Research has shown that several benzoxazole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells:

  • Cell Lines Tested: MCF-7 (breast), A549 (lung), HepG2 (liver).
  • Findings: Compounds demonstrated IC50 values ranging from 5 to 25 µM across different cell lines, indicating potential as anticancer agents.

Table 2: Cytotoxicity of Benzoxazole Derivatives

Compound IDCell LineIC50 (µM)Selectivity Index
AMCF-710High
BA54915Moderate
CHepG220Low

The biological activity of 7-Benzoxazolecarbonitrile is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The nitrile group can form hydrogen bonds with active sites on enzymes, inhibiting their function.
  • Receptor Modulation: The compound may modulate receptor functions, influencing various signaling pathways involved in cell proliferation and apoptosis.

Q & A

Q. What are the recommended synthetic routes for 7-Benzoxazolecarbonitrile, 2,3-dihydro-2-oxo-?

The synthesis of benzoxazole derivatives typically involves cyclization reactions using precursors like ortho-substituted nitriles or amides. For example, analogous compounds such as 2,1,3-benzoxadiazole derivatives are synthesized via condensation of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic or basic conditions . For 7-Benzoxazolecarbonitrile, a plausible route could involve the cyclization of a cyano-substituted precursor (e.g., 2-aminophenol derivatives) using dehydrating agents like POCl₃ or polyphosphoric acid. Key parameters include reaction temperature control (80–120°C) and stoichiometric optimization to minimize side products like unreacted intermediates or over-oxidized species. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the target compound .

Q. How can researchers confirm the structural integrity of 7-Benzoxazolecarbonitrile derivatives?

Structural validation requires a combination of spectroscopic and crystallographic methods:

  • NMR : Analyze ¹H and ¹³C NMR spectra to confirm the presence of the benzoxazole ring (e.g., characteristic deshielded protons at δ 7.5–8.5 ppm for aromatic protons adjacent to electron-withdrawing groups) and the 2-oxo group (carbonyl signal at δ 160–170 ppm in ¹³C NMR).
  • X-ray crystallography : Resolve the crystal structure to verify the dihydro-2-oxo configuration and nitrile group placement, as demonstrated for structurally related compounds like ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate .
  • Mass spectrometry : Confirm molecular weight using high-resolution MS (e.g., ESI-TOF) to rule out impurities or degradation products .

Advanced Research Questions

Q. What experimental strategies address contradictory data in the reactivity of 7-Benzoxazolecarbonitrile derivatives under varying pH conditions?

Discrepancies in reactivity (e.g., unexpected hydrolysis or stability issues) may arise from pH-dependent tautomerism or ring-opening reactions. To resolve this:

  • pH-controlled kinetic studies : Monitor reaction progress via HPLC or UV-Vis spectroscopy at pH 2–12 to identify stability thresholds. For example, benzoxazole rings are prone to hydrolysis under strongly acidic/basic conditions, forming carboxylic acid derivatives .
  • Computational modeling : Use DFT calculations to predict the energy barriers for tautomeric shifts (e.g., lactam-lactim tautomerism) and correlate them with experimental observations .
  • Isolation of intermediates : Trap reactive intermediates (e.g., using low-temperature crystallography or quenching agents) to validate proposed mechanisms .

Q. How can researchers optimize the catalytic efficiency of 7-Benzoxazolecarbonitrile in asymmetric synthesis?

The nitrile and oxo groups in the compound may serve as directing groups or participate in metal-catalyzed reactions. Optimization strategies include:

  • Ligand screening : Test chiral ligands (e.g., BINAP, salen) with transition metals (Pd, Cu) to enhance enantioselectivity in cross-coupling or cycloaddition reactions.
  • Solvent effects : Evaluate polar aprotic solvents (DMF, DMSO) to stabilize transition states and improve reaction yields.
  • Kinetic resolution : Use enzymatic catalysts (e.g., lipases) to resolve racemic mixtures, as seen in related benzodiazepine syntheses .

Q. What methodologies resolve spectral overlaps in characterizing 7-Benzoxazolecarbonitrile analogs?

Spectral overlaps (e.g., in NMR or IR) complicate structural assignments. Solutions include:

  • 2D NMR techniques : Use HSQC and HMBC to correlate protons with specific carbons, particularly for distinguishing nitrile (C≡N) and carbonyl (C=O) groups.
  • Isotopic labeling : Synthesize ¹⁵N- or ¹³C-labeled derivatives to simplify signal assignment in complex spectra.
  • Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) that cause signal broadening at ambient temperatures .

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